molecular formula C9H17FO2 B12981637 Methyl 8-fluorooctanoate CAS No. 616205-77-7

Methyl 8-fluorooctanoate

Cat. No.: B12981637
CAS No.: 616205-77-7
M. Wt: 176.23 g/mol
InChI Key: XMVRKCZNUSCAEQ-UHFFFAOYSA-N
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Description

Methyl 8-fluorooctanoate is an organic compound with the molecular formula C9H17FO2. It is a fluorinated ester, which means it contains a fluorine atom attached to an alkyl chain and an ester functional group. This compound is of interest in various fields of chemistry and industry due to its unique properties imparted by the presence of the fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-fluorooctanoate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 8-bromooctanoic acid with potassium carbonate in dimethylformamide (DMF), followed by the addition of methyl iodide. The reaction mixture is stirred overnight and then quenched with water. The organic layer is separated, washed, and purified by column chromatography .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-fluorooctanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ester group can be oxidized or reduced to form different functional groups.

    Hydrolysis: The ester can be hydrolyzed to form 8-fluorooctanoic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF, followed by methyl iodide.

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Various substituted octanoates depending on the nucleophile used.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Hydrolysis: 8-fluorooctanoic acid and methanol.

Scientific Research Applications

Methyl 8-fluorooctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-fluorooctanoate involves its interaction with various molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. In radiolabeling applications, the fluorine-18 isotope can be used to trace the compound’s distribution and metabolism in biological systems .

Comparison with Similar Compounds

Methyl 8-fluorooctanoate can be compared with other fluorinated octanoates, such as:

  • 3-fluorooctanoic acid
  • 4-fluorooctanoic acid
  • Methyl 4,4-dimethyl-8-fluorooctanoate

These compounds share similar structural features but differ in the position of the fluorine atom and the presence of additional substituents. This compound is unique due to its specific fluorine position, which can influence its reactivity and applications .

Properties

CAS No.

616205-77-7

Molecular Formula

C9H17FO2

Molecular Weight

176.23 g/mol

IUPAC Name

methyl 8-fluorooctanoate

InChI

InChI=1S/C9H17FO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3

InChI Key

XMVRKCZNUSCAEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCF

Origin of Product

United States

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